N-[4-(Decyloxy)phenyl]acetamide is an organic compound with the molecular formula . It is classified as a derivative of acetanilide, where a decyloxy group is substituted at the para position of the phenyl ring. This compound is notable for its potential applications in various scientific fields, including chemistry and biology, due to its unique structural properties.
N-[4-(Decyloxy)phenyl]acetamide has been documented in chemical registries, highlighting its relevance in both academic and industrial contexts. The compound is registered under the CAS number 55792-68-2, which facilitates its identification and classification within chemical databases. It falls under the category of amides, specifically aromatic amides, due to the presence of an acetamide functional group attached to a phenyl ring.
The synthesis of N-[4-(Decyloxy)phenyl]acetamide typically involves the reaction of 4-decyloxyaniline with acetic anhydride. This reaction is generally performed under reflux conditions using solvents such as dichloromethane or ethanol. The steps are as follows:
In industrial settings, continuous flow reactors may be employed to improve efficiency and yield. Automated systems can also facilitate large-scale production while ensuring consistent quality control through purification techniques such as column chromatography.
The molecular structure of N-[4-(Decyloxy)phenyl]acetamide can be represented by its IUPAC name, which reflects its chemical composition:
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)C
MGQHZHVDLSJMEA-UHFFFAOYSA-N
The compound features a decyloxy group attached to a phenyl ring, which influences its solubility and reactivity.
N-[4-(Decyloxy)phenyl]acetamide can participate in various chemical reactions:
The mechanism of action for N-[4-(Decyloxy)phenyl]acetamide involves its interaction with biological targets, potentially modulating enzyme activity or receptor function. Research indicates that this compound may inhibit specific enzymes associated with cell proliferation, suggesting possible anticancer properties. Its binding affinity to these targets can lead to downstream effects that influence cellular processes.
N-[4-(Decyloxy)phenyl]acetamide has several notable applications in scientific research:
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5